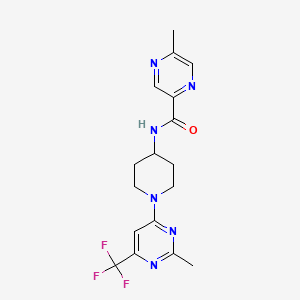

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O/c1-10-8-22-13(9-21-10)16(27)25-12-3-5-26(6-4-12)15-7-14(17(18,19)20)23-11(2)24-15/h7-9,12H,3-6H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYOCEFBMRHBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine ring, followed by the introduction of the carboxamide group. The piperidine ring is then synthesized and attached to the pyrazine ring. Finally, the pyrimidine ring with trifluoromethyl and methyl groups is introduced. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

The compound shares structural motifs with several heterocyclic carboxamides. Key comparisons include:

Table 1: Structural Comparison

Key Observations :

- Heterocyclic Core: The target compound’s pyrimidine-pyrazine dual core may offer broader kinase selectivity compared to pyridine-benzoxazinone () or pyrazole-pyridine () systems.

- Substituent Effects : The trifluoromethyl group in the target compound and ’s pyridine derivative both enhance hydrophobicity, but the chloro group in ’s compound may reduce metabolic clearance compared to methyl .

- Linker Flexibility : Piperidine (target) vs. piperazine () alters basicity and conformational flexibility, impacting target binding and blood-brain barrier penetration.

Functional and Pharmacological Comparisons

Table 2: Hypothetical Activity Profile

Research Findings :

- Synthesis Feasibility : The target compound’s piperidine-pyrimidine scaffold is synthetically accessible via nucleophilic substitution and coupling reactions, similar to methods described for ’s pyrazine-carboxamide derivatives .

- Selectivity : The trifluoromethyl group in the target compound may reduce off-target effects compared to ’s chloro-substituted pyridine, which could interact unpredictably with nucleophilic residues .

- Metabolic Stability : Piperidine linkers (target) generally exhibit higher metabolic stability than piperazine (), which is prone to N-oxidation .

Biological Activity

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide, identified by its CAS number 2034349-06-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C17H19F3N6O

- Molecular Weight : 380.4 g/mol

- Structure : The compound features a pyrazine core substituted with a piperidine and a pyrimidine moiety, along with a trifluoromethyl group that may enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on different biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| A549 (Lung) | 8.3 | G1 phase cell cycle arrest |

| HeLa (Cervical) | 12.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

The precise mechanism through which this compound exerts its effects is still under investigation. However, preliminary findings suggest that it may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, potentially affecting downstream targets responsible for cell survival and proliferation.

Study 1: Anticancer Efficacy

In a study published by De Gruyter, researchers evaluated the anticancer efficacy of the compound in xenograft models. Results indicated a significant reduction in tumor volume when treated with the compound compared to control groups.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties, revealing that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains of bacteria. The study highlighted its potential as a scaffold for further modifications to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazine-pyrimidine-piperidine scaffold in this compound?

- Methodology : Utilize nucleophilic aromatic substitution (SNAr) to couple the pyrimidine and piperidine moieties, followed by amide bond formation via coupling reagents (e.g., HATU or EDC) to attach the pyrazine-carboxamide group. Solvents like DMF or DCM are typically used with catalytic bases (e.g., DIPEA) .

- Key Considerations : Monitor reaction progress via TLC and confirm intermediates using -NMR and LC-MS to avoid side products like over-substitution or incomplete coupling .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm proton environments and carbon frameworks (e.g., pyrimidine C-F signals at ~110–120 ppm in -NMR) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., expected [M+H]+ ion for CHFNO: 394.15) .

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm) and pyrazine/pyrimidine ring vibrations .

Q. What are the primary challenges in purifying this compound?

- Purification Methods : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns).

- Common Issues : Hydrophobic trifluoromethyl groups may reduce solubility, requiring additives like TFA or DMSO in mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Statistical Design : Apply factorial design (e.g., Box-Behnken) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq). Response surface modeling can identify optimal conditions .

- Case Study : A 58% yield improvement was achieved for a pyrimidine-carboxamide analog by adjusting reaction time (12→8 hrs) and switching from DMF to DMAc .

Q. How should researchers address contradictions in biological activity data across studies?

- Root-Cause Analysis :

- Purity Discrepancies : Compare HPLC purity (>98% vs. <95%) and assess batch-to-batch variability using LC-MS .

- Assay Conditions : Replicate assays under standardized protocols (e.g., cell line viability assays with controls for solvent effects) .

- Example : Inconsistent IC values for pyrimidine analogs were traced to differences in serum protein binding across assay media .

Q. What computational tools are recommended for predicting reactivity or binding modes of this compound?

- In Silico Methods :

- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT with Gaussian) to model SNAr transition states and regioselectivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like kinases or GPCRs, leveraging pyrimidine’s π-π stacking potential .

Q. How can researchers evaluate the pharmacokinetic properties of this compound preclinically?

- ADME Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Methodological Resources

- Synthetic Protocols : See nucleophilic substitution and amide coupling workflows in and .

- Data Analysis : Refer to statistical experimental design frameworks in .

- Structural Validation : Detailed NMR/IR/MS spectra in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.